molecular formula C18H15BrN2O3S B3547362 2-[(4-bromophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide

2-[(4-bromophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide

Cat. No.: B3547362
M. Wt: 419.3 g/mol
InChI Key: ZHBJKLSOOAGNNO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a bromophenylsulfonyl group and a naphthylglycinamide group . These types of compounds are often used in medicinal chemistry and could have various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. It would likely include a bromophenylsulfonyl group attached to a naphthylglycinamide group .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions, including electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, its lipophilicity, expressed by the clogP value, could influence its antimicrobial effect .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. In silico studies could also be performed to predict its potential effects and toxicity .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-14-8-10-15(11-9-14)25(23,24)20-12-18(22)21-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,20H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBJKLSOOAGNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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